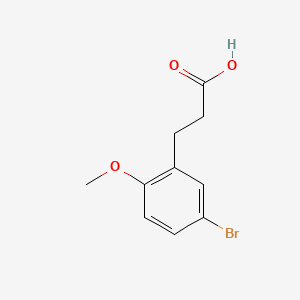

3-(5-Bromo-2-methoxyphenyl)propanoic acid

Description

The exact mass of the compound 3-(5-Bromo-2-methoxyphenyl)propanoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-(5-Bromo-2-methoxyphenyl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(5-Bromo-2-methoxyphenyl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-(5-bromo-2-methoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RCLIOLQUIYTUPY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)Br)CCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40627573 | |

| Record name | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82547-30-6 | |

| Record name | 5-Bromo-2-methoxybenzenepropanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=82547-30-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(5-Bromo-2-methoxyphenyl)propanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40627573 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(5-bromo-2-methoxyphenyl)propanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

A Technical Guide to the Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Abstract: This document provides an in-depth technical guide for the synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and drug development. The guide focuses on a robust and well-established synthetic pathway, offering detailed procedural insights, mechanistic explanations, and practical advice for researchers and scientists. The narrative emphasizes the rationale behind experimental choices, ensuring a thorough understanding of the chemical transformations involved. All protocols are supported by authoritative references to peer-reviewed literature.

Introduction and Strategic Overview

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted phenylpropanoic acid derivative. Its structural motifs—a halogenated aromatic ring and a carboxylic acid side chain—make it a versatile intermediate for the synthesis of more complex molecules, particularly in the development of novel therapeutic agents. The strategic placement of the bromo and methoxy groups on the phenyl ring allows for a variety of subsequent chemical modifications, such as cross-coupling reactions at the bromine site, while the propanoic acid moiety provides a handle for amide bond formation or other derivatizations.

This guide will detail a reliable and frequently employed synthetic strategy: a three-step sequence commencing from the commercially available starting material, 4-bromoanisole. The chosen pathway involves:

-

Formylation: Introduction of an aldehyde group onto the aromatic ring.

-

Condensation: Carbon-carbon bond formation to construct the acrylic acid backbone.

-

Reduction: Saturation of the carbon-carbon double bond to yield the final propanoic acid derivative.

This approach is favored for its high degree of regioselectivity and the use of well-understood, scalable chemical reactions.

Retrosynthetic Analysis

A retrosynthetic analysis of the target molecule reveals a logical disconnection strategy that forms the basis of our forward synthesis plan. The primary disconnection is made at the Cα-Cβ bond of the propanoic acid side chain, leading back to an α,β-unsaturated acrylic acid intermediate. This intermediate, in turn, can be traced back to a condensation reaction between a substituted benzaldehyde and a C2-synthon like malonic acid.

Caption: Retrosynthetic analysis of the target molecule.

The Recommended Synthetic Pathway: A Step-by-Step Elucidation

This section provides a detailed walkthrough of the synthesis, explaining the rationale behind each procedural step and the underlying chemical principles.

Step 1: Formylation of 4-Bromoanisole to 5-Bromo-2-methoxybenzaldehyde

Strategic Choice: The first crucial step is the regioselective introduction of a formyl (-CHO) group onto the 4-bromoanisole ring. The methoxy group (-OCH₃) is a strong ortho-, para-directing activator, while the bromo group (-Br) is a deactivating ortho-, para-director. The position ortho to the powerful activating methoxy group is the most nucleophilic site. Therefore, an electrophilic aromatic substitution reaction is expected to favor substitution at the C2 position.

The Vilsmeier-Haack reaction is an excellent choice for this transformation.[1][2][3] It utilizes a mild electrophile, the Vilsmeier reagent (a chloromethyliminium salt), generated in situ from N,N-dimethylformamide (DMF) and a halogenating agent like phosphorus oxychloride (POCl₃).[1][4] This method is particularly effective for electron-rich aromatic compounds and avoids the harsher conditions of other formylation techniques like the Gattermann-Koch reaction. An alternative, also effective, involves the use of titanium tetrachloride (TiCl₄) and dichloromethyl methyl ether.[5][6]

Workflow Diagram: Synthesis Pathway

Caption: Forward synthesis workflow for the target compound.

Step 2: Knoevenagel-Doebner Condensation

Strategic Choice: To extend the side chain and introduce the carboxylic acid functionality, a condensation reaction is employed. The Knoevenagel condensation is an ideal reaction for this purpose, involving the reaction of an aldehyde with an active methylene compound.[7] A particularly effective variant is the Doebner modification , which uses malonic acid as the active methylene compound in the presence of a basic catalyst system like pyridine and a catalytic amount of piperidine.[8]

Mechanism Insight: The reaction proceeds via the formation of a carbanion from malonic acid, which then attacks the electrophilic carbonyl carbon of the benzaldehyde. The resulting adduct undergoes dehydration to form the α,β-unsaturated dicarboxylic acid intermediate, which subsequently decarboxylates under the reaction conditions to yield the thermodynamically stable (E)-cinnamic acid derivative.[8] This one-pot condensation and decarboxylation is highly efficient.

Step 3: Catalytic Hydrogenation

Strategic Choice: The final step is the selective reduction of the carbon-carbon double bond of the acrylic acid intermediate without affecting the aromatic ring or the bromo-substituent. Catalytic hydrogenation is the premier method for this transformation due to its high selectivity and efficiency.

Catalyst System: A heterogeneous catalyst, typically palladium on carbon (Pd/C), is used. Under a hydrogen atmosphere (H₂), the palladium surface catalyzes the addition of hydrogen across the alkene double bond. This method is highly effective and generally proceeds under mild conditions (room temperature, atmospheric pressure of H₂), minimizing the risk of side reactions such as hydrodebromination, which could occur under more forcing conditions.

Detailed Experimental Protocols

Protocol 1: Synthesis of 5-Bromo-2-methoxybenzaldehyde

-

Materials:

-

4-Bromoanisole (p-Bromoanisole)

-

Titanium tetrachloride (TiCl₄)

-

Dichloromethyl methyl ether (Cl₂CHOCH₃)

-

Methylene chloride (CH₂Cl₂)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

-

Procedure:

-

Dissolve 4-bromoanisole (1.0 eq) in methylene chloride in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Cool the solution to 0 °C in an ice bath.

-

Under an inert atmosphere (e.g., nitrogen or argon), add titanium tetrachloride (2.0 eq) dropwise to the stirred solution, maintaining the temperature at 0 °C.[5][6]

-

After stirring for 10 minutes, add dichloromethyl methyl ether (1.1 eq) dropwise.

-

Allow the reaction to stir for 90 minutes, keeping the temperature between 0-10 °C. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring it into a vigorously stirred mixture of ice and excess saturated sodium bicarbonate solution.

-

Separate the organic layer. Extract the aqueous phase with additional methylene chloride.

-

Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[5]

-

Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purify the crude solid by recrystallization (e.g., from ethanol/water) to afford 5-bromo-2-methoxybenzaldehyde as a crystalline solid.

-

Protocol 2: Synthesis of (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid

-

Materials:

-

5-Bromo-2-methoxybenzaldehyde

-

Malonic acid

-

Pyridine

-

Piperidine

-

-

Procedure:

-

In a round-bottom flask, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq) and malonic acid (2.0 eq) in pyridine, which acts as both the solvent and base.

-

Add a catalytic amount of piperidine (e.g., 0.05 eq) to the mixture.

-

Heat the reaction mixture to reflux (or approximately 90-100 °C) and stir for several hours, monitoring by TLC until the starting aldehyde is consumed.

-

Cool the reaction mixture to room temperature and then pour it into a mixture of crushed ice and concentrated hydrochloric acid (HCl) to precipitate the product and neutralize the pyridine.

-

Collect the solid precipitate by vacuum filtration.

-

Wash the solid thoroughly with cold water to remove any remaining pyridine hydrochloride.

-

Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol can be performed if higher purity is required.

-

Protocol 3: Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

-

Materials:

-

(E)-3-(5-bromo-2-methoxyphenyl)acrylic acid

-

10% Palladium on carbon (Pd/C)

-

Ethanol (or Ethyl Acetate)

-

Hydrogen gas (H₂)

-

-

Procedure:

-

Dissolve the acrylic acid starting material (1.0 eq) in a suitable solvent such as ethanol in a hydrogenation flask.

-

Carefully add the 10% Pd/C catalyst (typically 5-10% by weight of the substrate) to the solution.

-

Seal the flask and purge the system with hydrogen gas.

-

Stir the reaction mixture vigorously under a hydrogen atmosphere (a balloon filled with H₂ is often sufficient for small-scale reactions) at room temperature.

-

Monitor the reaction by TLC. The disappearance of the starting material and the appearance of a new, lower Rƒ spot indicates reaction completion.

-

Once complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: Pd/C can be pyrophoric when dry; ensure the filter cake is kept wet with solvent during filtration.

-

Rinse the filter cake with additional solvent.

-

Concentrate the filtrate under reduced pressure to yield the final product, 3-(5-Bromo-2-methoxyphenyl)propanoic acid.[9] The product is often of high purity and may not require further purification.

-

Data Summary and Characterization

The identity and purity of the final product and key intermediates should be confirmed using standard analytical techniques.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Appearance | Expected ¹H NMR Signals (Key Shifts, δ ppm) |

| 5-Bromo-2-methoxybenzaldehyde | C₈H₇BrO₂ | 215.04 | Light yellow crystalline powder | ~10.4 (s, 1H, -CHO), ~7.7-7.0 (m, 3H, Ar-H), ~3.9 (s, 3H, -OCH₃) |

| (E)-3-(5-bromo-2-methoxyphenyl)acrylic acid | C₁₀H₉BrO₃ | 273.08 | White to off-white solid | >12 (br s, 1H, -COOH), ~8.0 (d, 1H, vinyl), ~7.6-7.0 (m, 3H, Ar-H), ~6.5 (d, 1H, vinyl), ~3.9 (s, 3H, -OCH₃) |

| 3-(5-Bromo-2-methoxyphenyl)propanoic acid | C₁₀H₁₁BrO₃ | 259.10 | White crystalline powder | >12 (br s, 1H, -COOH), ~7.3-6.7 (m, 3H, Ar-H), ~3.8 (s, 3H, -OCH₃), ~2.9 (t, 2H, Ar-CH₂), ~2.6 (t, 2H, CH₂-COOH) |

Conclusion and Field Insights

The three-step synthesis pathway detailed herein, commencing from 4-bromoanisole, represents a reliable, scalable, and high-yielding route to 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The choice of the Vilsmeier-Haack reaction for formylation, the Knoevenagel-Doebner condensation for chain extension, and catalytic hydrogenation for final reduction are all grounded in principles of selectivity and efficiency.

Expert Tip: For the hydrogenation step, ensuring the quality of the Pd/C catalyst is crucial for reaction efficiency and minimizing reaction time. If hydrodebromination is observed, switching to a less reactive catalyst or using a catalyst poison might be necessary, although this is uncommon under the mild conditions described. Careful monitoring by TLC is paramount at each stage to ensure complete conversion before proceeding to the next step, maximizing overall yield. This robust synthesis provides a dependable supply of this key intermediate for advanced applications in drug discovery and materials science.

References

-

PrepChem. (n.d.). Synthesis of 5-bromo-2-methoxybenzaldehyde. Retrieved from [Link]

-

Chemistry Steps. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

SciELO. (2020). Synthesis and Molecular Modeling Study of Two Bromo-Dimethoxybenzaldehydes. Retrieved from [Link]

-

NROChemistry. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

International Journal of Recent Scientific Research. (2019). Vilsmeier-Haack Transformations under Non Classical Conditions. Retrieved from [Link]

-

World Journal of Pharmacy and Pharmaceutical Sciences. (n.d.). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 3-(2-bromo-5-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Vilsmeier-Haack Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Knoevenagel condensation. Retrieved from [Link]

- Google Patents. (2013). US20130090498A1 - Processes for producing 4-bromo-2-methoxybenzaldehyde.

-

Longdom Publishing. (n.d.). A Concise Introduction of Perkin Reaction. Retrieved from [Link]

- Google Patents. (n.d.). CN103025696B - For the preparation of the method for 4-bromo-Benzaldehyde,2-methoxy.

- Google Patents. (n.d.). CN103848757A - Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)propanenitrile, and application in synthesis of ivabradine.

-

Banaras Hindu University. (n.d.). Novel Methods of Knoevenagel Condensation. Retrieved from [Link]

-

ACG Publications. (2021). Knoevenagel condensation reaction catalysed by agro-waste extract as a greener solvent catalyst. Retrieved from [Link]

-

PrepChem. (n.d.). Preparation of 3-bromo-3-phenylpropanoic acid. Retrieved from [Link]

-

Georganics. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Crysdot LLC. (n.d.). 3-(5-Bromo-2-ethoxyphenyl)acrylic acid. Retrieved from [Link]

-

PrepChem. (n.d.). Synthesis of Step 3. 4-Methoxyphenylpropionitrile. Retrieved from [Link]

-

Journal of the Chemical Society of Pakistan. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Retrieved from [Link]

Sources

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. ijpcbs.com [ijpcbs.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 5. prepchem.com [prepchem.com]

- 6. benchchem.com [benchchem.com]

- 7. Knoevenagel Condensation | Thermo Fisher Scientific - SG [thermofisher.com]

- 8. Knoevenagel condensation - Wikipedia [en.wikipedia.org]

- 9. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96% [cymitquimica.com]

physicochemical properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

An In-depth Technical Guide on the Physicochemical Properties of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Prepared by: Gemini, Senior Application Scientist

Introduction

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a halogenated aromatic carboxylic acid. Its structure, featuring a phenyl ring substituted with a bromine atom, a methoxy group, and a propanoic acid side chain, makes it a valuable intermediate and building block in synthetic organic chemistry. The interplay between the acidic carboxylic group, the electron-donating methoxy group, and the electron-withdrawing bromine atom governs its reactivity and physical properties. Understanding these core physicochemical characteristics is paramount for its effective application in research, particularly in the fields of medicinal chemistry and materials science, where precise control over properties like solubility and acidity is critical for designing molecules with desired biological activity or material functions.

This guide provides a comprehensive overview of the known and predicted , coupled with detailed, field-proven experimental protocols for their determination.

Section 1: Chemical Identity and Structure

Correctly identifying a chemical entity is the foundation of all subsequent research. The following table summarizes the key identifiers for 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Table 1: Chemical Identifiers

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 82547-30-6 | [1][2] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| IUPAC Name | 3-(5-bromo-2-methoxyphenyl)propanoic acid | [3] |

| SMILES | COC1=C(C=C(C=C1)Br)CCC(=O)O | [3] |

| InChI | InChI=1S/C10H11BrO3/c1-14-9-4-3-8(11)6-7(9)2-5-10(12)13/h3-4,6H,2,5H2,1H3,(H,12,13) | [3] |

| InChIKey | RCLIOLQUIYTUPY-UHFFFAOYSA-N |[3] |

Chemical Structure:

Section 2: Core Physicochemical Properties

The macroscopic and therapeutic behavior of a compound is dictated by its physical and chemical properties.

Table 2: Summary of Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Molecular Weight | 259.1 g/mol | [1] |

| Appearance | White crystals or crystalline powder | [1] |

| Melting Point | Data not readily available; requires experimental determination. | |

| XLogP3 (Predicted) | 2.3 | [3] |

| Monoisotopic Mass | 257.98917 Da |[3] |

The predicted XLogP3 value of 2.3 suggests a moderate degree of lipophilicity, indicating that the compound may have reasonable solubility in nonpolar organic solvents and lipids, a key consideration in drug design for membrane permeability.

Section 3: Acidity and Solubility Profile

The presence of a carboxylic acid functional group defines the compound as a Brønsted-Lowry acid. Its solubility is a direct consequence of the balance between the polar, hydrophilic carboxylic acid group and the larger, nonpolar, and more hydrophobic bromo-methoxyphenyl moiety.

Acidity (pKa)

The acid dissociation constant (pKa) is a critical parameter that determines the ionization state of a molecule at a given pH. While an experimental pKa value for this specific compound is not available in the cited literature, the pKa of similar phenylpropanoic acids typically falls in the range of 4.0 to 5.0.[4] The electron-withdrawing effect of the bromine atom may slightly increase the acidity (lower the pKa) compared to an unsubstituted analogue. Accurate determination requires experimental validation, as outlined in Section 4.

Solubility Determination

A qualitative understanding of solubility is fundamental for reaction setup, purification, and formulation. The compound is expected to be poorly soluble in water but should readily dissolve in dilute aqueous bases through salt formation.

Experimental Protocol: Qualitative Solubility Testing

This protocol provides a systematic approach to classify the solubility of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.[5][6][7]

Materials:

-

3-(5-Bromo-2-methoxyphenyl)propanoic acid

-

Deionized Water

-

5% (w/v) Sodium Hydroxide (NaOH) solution

-

5% (w/v) Sodium Bicarbonate (NaHCO₃) solution

-

5% (v/v) Hydrochloric Acid (HCl) solution

-

Diethyl Ether or other suitable organic solvent (e.g., Dichloromethane, Ethyl Acetate)

-

Test tubes and vortex mixer

Procedure:

-

Water Solubility: Add approximately 25 mg of the compound to a test tube containing 0.75 mL of deionized water. Vortex vigorously for 30-60 seconds. Observe if the solid dissolves completely.[6]

-

Causality: This initial step assesses the overall polarity. The large nonpolar ring is expected to make it water-insoluble.

-

-

Base Solubility (NaOH): To a fresh sample (25 mg), add 0.75 mL of 5% NaOH solution in portions, vortexing after each addition.[6]

-

Causality: The strong base (NaOH) will deprotonate the carboxylic acid, forming the highly polar and water-soluble sodium carboxylate salt. A positive result confirms the presence of an acidic functional group.

-

-

Base Solubility (NaHCO₃): To a fresh sample (25 mg), add 0.75 mL of 5% NaHCO₃ solution.[5] Observe for dissolution, which may be accompanied by effervescence (CO₂ gas).

-

Causality: Sodium bicarbonate is a weaker base than NaOH. It will only react with and solubilize relatively strong acids, such as carboxylic acids. This test helps differentiate carboxylic acids from weaker acids like phenols.[7]

-

-

Acid Solubility (HCl): To a fresh sample (25 mg), add 0.75 mL of 5% HCl solution.

-

Causality: This test is used to detect basic functional groups, such as amines. As the compound is an acid, no dissolution is expected in an acidic medium.

-

-

Organic Solvent Solubility: To a fresh sample (25 mg), add 0.75 mL of an organic solvent like diethyl ether.

-

Causality: The nonpolar character of the substituted benzene ring should promote solubility in common organic solvents.

-

Caption: A decision-tree workflow for the qualitative solubility analysis of an organic compound.

Section 4: Experimental Determination of Acid Dissociation Constant (pKa)

Potentiometric titration is the gold standard for accurately determining the pKa of an acidic or basic compound. This method involves monitoring the pH of a solution of the compound as a standardized titrant is added.

Experimental Protocol: pKa Determination by Potentiometric Titration

This protocol is adapted from standard analytical chemistry procedures for determining dissociation constants.[8][9]

Materials:

-

3-(5-Bromo-2-methoxyphenyl)propanoic acid

-

Standardized 0.1 M Sodium Hydroxide (NaOH) solution

-

Standard pH buffers (e.g., pH 4.00, 7.00, 10.00)

-

Deionized water (or a suitable co-solvent like ethanol/water if solubility is low)

-

Calibrated pH meter with a glass electrode

-

Magnetic stirrer and stir bar

-

Burette (Class A, 25 or 50 mL)

Procedure:

-

pH Meter Calibration: Calibrate the pH meter according to the manufacturer's instructions using at least two, preferably three, standard pH buffers that bracket the expected pKa.

-

Sample Preparation: Accurately weigh a sample of the compound (e.g., 50-100 mg) and dissolve it in a known volume of deionized water (e.g., 50 mL) in a beaker. If the compound is not sufficiently soluble in water, a co-solvent system (e.g., 50:50 ethanol:water) can be used, though this will yield an apparent pKa (pKa') specific to that solvent system.

-

Titration Setup: Place the beaker on a magnetic stirrer, add a stir bar, and immerse the pH electrode in the solution. Ensure the electrode tip does not contact the stir bar. Position the burette filled with standardized 0.1 M NaOH to dispense titrant into the beaker.

-

Titration: Begin stirring the solution at a moderate, constant speed. Record the initial pH. Add the NaOH titrant in small, precise increments (e.g., 0.1-0.2 mL). After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9] Continue this process well past the equivalence point (the region of sharpest pH change).

-

Data Analysis:

-

Plot the recorded pH values (y-axis) against the volume of NaOH added (x-axis) to generate a titration curve.

-

Determine the equivalence point (Veq), which is the volume of NaOH at the inflection point of the steepest part of the curve. This can be found visually or by using the maximum of the first derivative of the curve (ΔpH/ΔV).

-

The volume at the half-equivalence point is Veq / 2.

-

Find the pH on the titration curve that corresponds to the volume at the half-equivalence point (Veq / 2).

-

According to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), at the half-equivalence point, the concentrations of the protonated acid ([HA]) and the deprotonated conjugate base ([A⁻]) are equal.[8] Therefore, the log term becomes zero, and the pH at this point is equal to the pKa of the acid.

-

Caption: A procedural workflow for determining the pKa of an organic acid via potentiometric titration.

Section 5: Spectroscopic Characterization

Spectroscopic data provides direct evidence of a molecule's structure and functional groups.

-

¹H NMR Spectroscopy: A proton NMR spectrum for this compound is available, which is crucial for structural confirmation.[10] The expected signals would include:

-

A singlet for the three methoxy (-OCH₃) protons.

-

Two multiplets, likely triplets, for the two methylene (-CH₂-) groups of the propanoic acid chain.

-

Signals in the aromatic region for the three protons on the phenyl ring.

-

A broad singlet for the acidic proton of the carboxylic acid group, which may be exchangeable with D₂O.

-

-

Infrared (IR) Spectroscopy: The IR spectrum provides functional group information. Key characteristic absorption bands would be:

-

A very broad O-H stretch from the hydrogen-bonded carboxylic acid, typically centered around 3300-2500 cm⁻¹.[11]

-

A strong, sharp C=O (carbonyl) stretch from the carboxylic acid, appearing around 1725-1700 cm⁻¹.[11][12]

-

C-H stretching vibrations from the aromatic ring and the alkyl chain (around 3100-2850 cm⁻¹).

-

C-O stretching from the ether and carboxylic acid groups (around 1300-1000 cm⁻¹).

-

Aromatic C=C bending vibrations in the fingerprint region (below 1600 cm⁻¹).

-

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern.

-

The electron ionization (EI) mass spectrum would show a molecular ion peak ([M]⁺) at m/z 258.

-

A critical diagnostic feature would be an isotopic peak ([M+2]⁺) at m/z 260 of nearly equal intensity (approximately 98%) to the M⁺ peak, which is the characteristic isotopic signature of a molecule containing one bromine atom.

-

Common fragmentation pathways for phenylpropanoic acids include the loss of the carboxyl group (-COOH, 45 Da) and cleavage of the C-C bond between the aromatic ring and the side chain.[13]

-

Conclusion

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a moderately lipophilic, solid organic acid. Its key chemical features—the carboxylic acid group, methoxy ether, and bromo-aromatic ring—are readily characterizable by standard spectroscopic methods. Its acidic nature dictates its solubility profile, rendering it soluble in basic solutions. The experimental protocols detailed in this guide provide a robust framework for researchers to verify these properties and to generate the critical data needed for applications in drug discovery, chemical synthesis, and materials science.

References

-

3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN - Georganics. [Link]

-

EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

-

Experiment 2 # Solubility 13 - Bellevue College. [Link]

-

Experiment 4 (i) Determination of the Equivalent Weight and pKa of an Organic Acid. [Link]

-

Protocol for Determining pKa Using Potentiometric Titration - Creative Bioarray. [Link]

-

EXPERIMENT 2 DETERMINATION OF SOLUBILITY CLASS Each functional group has a particular set of chemical properties that it to be i. [Link]

-

Procedure For Determining Solubility of Organic Compounds | PDF - Scribd. [Link]

-

Experiment: Solubility of Organic & Inorganic Compounds. [Link]

-

3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) - PubChemLite. [Link]

-

mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes. [Link]

-

Infrared Spectral Studies of Propanoic Acid in Various Solvents. [Link]

-

pKa Data Compiled by R. Williams pKa Values INDEX Inorganic 2 Phenazine 24 Phosphates 3 Pyridine 25 Carboxylic acids 4, 8 Pyrazi - Organic Chemistry Data. [Link]

Sources

- 1. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96% [cymitquimica.com]

- 2. 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN [georganics.sk]

- 3. PubChemLite - 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 4. organicchemistrydata.org [organicchemistrydata.org]

- 5. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 6. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 7. scribd.com [scribd.com]

- 8. web.williams.edu [web.williams.edu]

- 9. creative-bioarray.com [creative-bioarray.com]

- 10. 3-(5-Bromo-2-methoxy-phenyl)-propionic acid(82547-30-6) 1H NMR spectrum [chemicalbook.com]

- 11. infrared spectrum of propanoic acid C3H6O2 CH3CH2COOH prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 12. jcsp.org.pk [jcsp.org.pk]

- 13. mass spectrum of propanoic acid C3H6O2 CH3CH2COOH fragmentation pattern of m/z m/e ions for analysis and identification of propionic acid image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Comprehensive Technical Guide to 3-(5-Bromo-2-methoxyphenyl)propanoic acid: Synthesis, Characterization, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a valuable building block in medicinal chemistry and organic synthesis. We will delve into its chemical identity, synthesis, analytical characterization, and its potential as a precursor for novel therapeutic agents.

Core Identification and Physicochemical Properties

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid. Its unique structural features, including a bromine atom and a methoxy group on the phenyl ring, make it a versatile intermediate for further chemical modifications.

Table 1: Identifiers and Physicochemical Properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

| Identifier | Value | Source |

| CAS Number | 82547-30-6 | [1] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1] |

| Molecular Weight | 259.1 g/mol | [1] |

| IUPAC Name | 3-(5-bromo-2-methoxyphenyl)propanoic acid | N/A |

| Appearance | White to off-white crystals or powder | [1] |

| Purity | Typically ≥96% | [1] |

Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

A likely precursor for this synthesis is 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (5-Bromo-2-methoxycinnamic acid)[3]. The synthesis would proceed via the reduction of the alkene double bond.

Proposed Synthesis Workflow

Caption: Proposed synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Experimental Protocol (Hypothetical)

Materials:

-

3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid

-

10% Palladium on charcoal (Pd/C)

-

Ethanol (anhydrous)

-

Hydrogen gas (H₂)

-

Filtration apparatus (e.g., Celite pad)

-

Rotary evaporator

Procedure:

-

Dissolution: In a suitable hydrogenation vessel, dissolve 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid in anhydrous ethanol.

-

Catalyst Addition: Carefully add a catalytic amount of 10% Pd/C to the solution.

-

Hydrogenation: Subject the mixture to a hydrogen atmosphere (typically 1-3 atm) and stir vigorously at room temperature.

-

Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or by observing the cessation of hydrogen uptake.

-

Catalyst Removal: Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the palladium catalyst.

-

Solvent Evaporation: Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

-

Purification (if necessary): The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain the final product with high purity.

Analytical Characterization and Quality Control

Ensuring the identity and purity of 3-(5-Bromo-2-methoxyphenyl)propanoic acid is crucial for its application in research and development. A combination of spectroscopic and chromatographic techniques is employed for this purpose.

Analytical Workflow

Caption: Analytical workflow for quality control.

Spectroscopic and Chromatographic Methods

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are fundamental for confirming the chemical structure. The ¹H NMR spectrum will show characteristic signals for the aromatic protons, the methoxy group, and the propanoic acid chain.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, providing further confirmation of its identity.

-

High-Performance Liquid Chromatography (HPLC): HPLC is the primary method for assessing the purity of the compound. A reversed-phase HPLC method would be suitable, likely using a C18 column with a mobile phase consisting of a mixture of acetonitrile and water with an acidic modifier (e.g., formic or phosphoric acid).

Applications in Drug Discovery and Medicinal Chemistry

Arylpropionic acid derivatives are a well-established class of compounds with a wide range of biological activities, most notably as non-steroidal anti-inflammatory drugs (NSAIDs)[4][5]. The structural motif of 3-(5-Bromo-2-methoxyphenyl)propanoic acid makes it a valuable starting material for the synthesis of novel drug candidates.

A Versatile Synthetic Building Block

The presence of a bromine atom on the aromatic ring is particularly significant. It serves as a handle for various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling[6][7][8]. This allows for the straightforward introduction of a wide range of substituents at the 5-position of the phenyl ring, enabling the creation of diverse chemical libraries for screening against various biological targets.

Caption: Suzuki coupling of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Potential Therapeutic Areas

Derivatives of 3-(5-Bromo-2-methoxyphenyl)propanoic acid could be explored for a variety of therapeutic applications, including:

-

Anti-inflammatory Agents: As analogs of known NSAIDs, novel derivatives could be synthesized and evaluated for their cyclooxygenase (COX) inhibitory activity[9][10].

-

Anticancer Agents: The arylpropionic acid scaffold has also been investigated for its potential in developing new anticancer drugs[11]. Recent studies have shown that derivatives of 3-((4-hydroxyphenyl)amino)propanoic acid exhibit promising anticancer and antioxidant properties[12].

-

Other Therapeutic Targets: The versatility of this building block allows for its incorporation into a wide range of molecular architectures, making it suitable for targeting other enzymes and receptors implicated in various diseases.

Safety and Handling

As with any chemical reagent, proper safety precautions should be taken when handling 3-(5-Bromo-2-methoxyphenyl)propanoic acid. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for comprehensive information on hazards, handling, and disposal.

References

-

Chemical Synthesis Database. 3-(2-bromo-5-methoxyphenyl)propanoic acid. [Link]

-

Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review. World Journal of Pharmaceutical Research. [Link]

-

Wikipedia. Suzuki reaction. [Link]

-

NROChemistry. Suzuki Coupling: Mechanism & Examples. [Link]

- Google Patents. Process for synthesis of 3-(2-bromo-4,5-dimethoxyphenyl)

-

National Institutes of Health. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

-

Organic Chemistry Portal. Suzuki Coupling. [Link]

-

YouTube. Synthesis of propanoic acid- Dr. Tania CS. [Link]

-

Andrew G Myers Research Group. The Suzuki Reaction. [Link]

-

Matrix Fine Chemicals. 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0. [Link]

-

PrepChem.com. Synthesis of 3-(m-methoxyphenyl)propionic acid. [Link]

-

Georganics. 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN. [Link]

-

ResearchGate. (PDF) Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan. [Link]

-

IJPPR. Aryl Propionic Acid Derivatives: A Recent Advancement in Pharmacological Activities. [Link]

-

ResearchGate. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents. [Link]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. [Link]

-

PubMed. Properties and synthesis of 2-{2-fluoro (or bromo)-4-[(2-oxocyclopentyl)methyl]phenyl}propanoic acid: nonsteroidal anti-inflammatory drugs with low membrane permeabilizing and gastric lesion-producing activities. [Link]

-

Fisher Scientific. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96%, Thermo Scientific Chemicals. [Link]

-

MDPI. Identification of 3-((4-Hydroxyphenyl)amino)propanoic Acid Derivatives as Anticancer Candidates with Promising Antioxidant Properties. [Link]

Sources

- 1. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96% [cymitquimica.com]

- 2. prepchem.com [prepchem.com]

- 3. 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0 [matrix-fine-chemicals.com]

- 4. Recent Advancements and Biological Activities of Aryl Propionic Acid Derivatives: A Review – Oriental Journal of Chemistry [orientjchem.org]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 7. Suzuki Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]

- 8. Suzuki Coupling [organic-chemistry.org]

- 9. Design, synthesis, and evaluation of novel 2-phenylpropionic acid derivatives as dual COX inhibitory-antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

molecular structure and formula of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

An In-depth Technical Guide to 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Prepared by: Gemini, Senior Application Scientist

Executive Summary

This technical guide provides a comprehensive overview of 3-(5-Bromo-2-methoxyphenyl)propanoic acid, a substituted aromatic carboxylic acid of interest to researchers in medicinal chemistry, organic synthesis, and materials science. The document details the compound's molecular structure, physicochemical properties, and expected spectroscopic signatures. A representative synthetic pathway is presented with a detailed, step-by-step protocol. Furthermore, this guide explores the compound's chemical reactivity based on its functional groups and discusses potential research applications. All technical information is grounded in authoritative sources to ensure scientific integrity and support further investigation by professionals in the field.

Compound Identification and Physicochemical Properties

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a polyfunctional molecule incorporating a brominated aromatic ring, a methoxy ether group, and a carboxylic acid moiety. These features make it a versatile building block in organic synthesis. Its key identifiers and properties are summarized below.

| Property | Value | Source(s) |

| IUPAC Name | 3-(5-bromo-2-methoxyphenyl)propanoic acid | [1] |

| CAS Number | 82547-30-6 | [2][3] |

| Molecular Formula | C₁₀H₁₁BrO₃ | [1][2][4] |

| Molecular Weight | 259.1 g/mol | [2][4] |

| Appearance | White crystalline powder | [2] |

| Canonical SMILES | COC1=C(C=C(C=C1)Br)CCC(=O)O | [1] |

| InChIKey | RCLIOLQUIYTUPY-UHFFFAOYSA-N | [1] |

Molecular Structure and Spectroscopic Analysis

The structural arrangement of 3-(5-Bromo-2-methoxyphenyl)propanoic acid dictates its chemical behavior and is the basis for its analytical characterization.

Caption: 2D structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (¹H and ¹³C NMR) Spectroscopy

While specific experimental spectra for this compound are not widely published, the expected resonances can be predicted based on its structure and data from analogous compounds.[5]

-

¹H NMR:

-

Aromatic Protons (3H): The three protons on the phenyl ring would appear as a complex multiplet system in the range of δ 6.8-7.5 ppm. The proton ortho to the bromine atom is expected to be the most downfield.

-

Methoxy Protons (3H): A sharp singlet at approximately δ 3.8-3.9 ppm is characteristic of the -OCH₃ group.

-

Propanoic Acid Protons (4H): The two methylene groups (-CH₂-CH₂-) will appear as two triplets around δ 2.6-3.0 ppm, integrating to two protons each. The methylene group adjacent to the aromatic ring will be slightly more downfield than the one adjacent to the carboxyl group.

-

Carboxylic Acid Proton (1H): A broad singlet, typically downfield (> δ 10 ppm), corresponding to the acidic proton. This peak may be exchangeable with D₂O.

-

-

¹³C NMR:

-

Carbonyl Carbon: A signal in the range of δ 175-180 ppm.

-

Aromatic Carbons: Six distinct signals are expected between δ 110-160 ppm. The carbon attached to the methoxy group will be the most downfield, while the carbon bearing the bromine atom will show a resonance around δ 110-115 ppm.

-

Methoxy Carbon: A signal around δ 55-60 ppm.

-

Methylene Carbons: Two signals in the aliphatic region (δ 25-40 ppm).

-

Infrared (IR) Spectroscopy

The IR spectrum provides valuable information about the functional groups present. Key expected absorption bands, based on data from similar methoxyphenylpropanoic acids, include:[6]

-

O-H Stretch: A very broad band from 2500-3300 cm⁻¹, characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.

-

C-H Stretch: Signals just below 3000 cm⁻¹ for aliphatic C-H bonds and just above 3000 cm⁻¹ for aromatic C-H bonds.

-

C=O Stretch: A strong, sharp absorption band around 1700-1725 cm⁻¹, indicative of the carbonyl group in the carboxylic acid.

-

C-O Stretch: Bands in the 1240-1260 cm⁻¹ (asymmetric) and 1020-1050 cm⁻¹ (symmetric) regions corresponding to the aryl-alkyl ether linkage.

-

C-Br Stretch: A weak absorption in the fingerprint region, typically around 500-600 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight and elemental composition.

-

Molecular Ion Peak: The electron ionization (EI) mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 ratio). This will result in two peaks of nearly equal intensity at m/z 258 and m/z 260.

-

Fragmentation: Common fragmentation patterns for similar structures involve the loss of the carboxylic acid group (-COOH, 45 Da) and cleavage of the propanoic side chain.[7] Predicted collision cross-section data can further aid in structural confirmation in advanced MS analyses.[1]

Representative Synthesis and Purification

There is no single, standardized published synthesis for 3-(5-Bromo-2-methoxyphenyl)propanoic acid. However, a chemically sound and efficient two-step pathway can be proposed, starting from commercially available 5-bromo-2-methoxybenzaldehyde. This process involves the formation of the corresponding cinnamic acid derivative, followed by selective reduction of the alkene.

Caption: Proposed two-step synthesis workflow.

Detailed Experimental Protocol

Step 1: Synthesis of 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid

This step utilizes the Perkin condensation to form the α,β-unsaturated carboxylic acid.

-

Reagent Setup: In a round-bottom flask equipped with a reflux condenser, combine 5-bromo-2-methoxybenzaldehyde (1.0 eq), acetic anhydride (2.5 eq), and anhydrous sodium acetate (1.5 eq).

-

Reaction: Heat the mixture in an oil bath to 180°C for 5-7 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Workup: Allow the reaction mixture to cool slightly and pour it into a beaker containing water. Boil the aqueous mixture for 15-20 minutes to hydrolyze any remaining acetic anhydride.

-

Isolation: Cool the mixture in an ice bath. The crude cinnamic acid derivative will precipitate. If an oily layer forms, it can be made solid by scratching with a glass rod. Collect the solid product by vacuum filtration and wash thoroughly with cold water.

-

Purification: The crude product can be purified by recrystallization from an appropriate solvent system, such as ethanol/water, to yield the pure intermediate.[8]

Step 2: Synthesis of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

This step involves the selective reduction of the carbon-carbon double bond. The methodology is adapted from a similar hydrogenation process.[9]

-

Catalyst Setup: To a hydrogenation flask, add the 3-(5-Bromo-2-methoxyphenyl)prop-2-enoic acid (1.0 eq) and a suitable solvent such as ethanol. Add a catalytic amount of 10% Palladium on Carbon (10% Pd/C, ~1-5 mol%).

-

Hydrogenation: Place the flask on a hydrogenation apparatus (e.g., Parr shaker). Purge the system with hydrogen gas and then maintain a positive pressure of H₂ (e.g., 40-50 psi).

-

Reaction: Agitate the mixture at room temperature until the theoretical amount of hydrogen has been consumed (typically 4-12 hours). Monitor the reaction by TLC until the starting material is no longer visible.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the system with nitrogen or argon. Remove the palladium catalyst by filtering the mixture through a pad of Celite. Wash the Celite pad with additional ethanol.

-

Isolation and Purification: Combine the filtrates and evaporate the solvent under reduced pressure to yield the crude 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The final product can be purified by recrystallization to achieve high purity.

Chemical Reactivity and Potential Applications

The utility of this compound stems from its three primary functional groups:

-

Carboxylic Acid: This group can undergo standard transformations such as esterification, conversion to acid chlorides, amidation, and reduction to the corresponding alcohol. This makes it a key handle for linking the molecule to other scaffolds.

-

Aryl Bromide: The bromine atom provides a site for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig). This allows for the introduction of a wide variety of substituents on the aromatic ring, enabling the synthesis of diverse compound libraries.

-

Methoxy Group: The electron-donating methoxy group activates the aromatic ring towards electrophilic aromatic substitution, although its directing effects are moderated by the other substituents. It can also be cleaved under harsh conditions (e.g., with HBr or BBr₃) to reveal a phenol, providing another point for functionalization.

Potential Applications:

While specific applications for this exact molecule are not widely documented, its structural motifs are present in molecules with known biological activity.

-

Pharmaceutical Development: Substituted phenylpropanoic acids are a common structural class in medicinal chemistry.[10] The related 2-methylpropanoic acid moiety is found in fibrate drugs, which are PPAR antagonists used to manage hyperlipidemia.[11] This compound could serve as a valuable intermediate for synthesizing novel therapeutic agents.

-

Agrochemicals and Materials Science: The unique combination of functional groups suggests potential use in developing new agrochemicals or as a monomer for specialty polymers where properties like thermal stability or refractive index are desired.[12]

Safety, Handling, and Storage

No specific safety data sheet (SDS) is available for 3-(5-Bromo-2-methoxyphenyl)propanoic acid. Therefore, it must be handled with the standard precautions for a novel laboratory chemical, drawing guidance from data on analogous compounds.[13][14][15]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, chemical-resistant gloves, and safety goggles or a face shield.[15]

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[16] Avoid contact with skin and eyes.[14] Standard protocols for preventing dust formation and electrostatic discharge should be followed.[16]

-

First Aid:

-

Inhalation: Move to fresh air. If breathing is difficult, seek medical attention.[14]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water.[15]

-

Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical advice.[15]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[13]

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents.

Conclusion

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a compound with significant potential as a versatile building block for research and development. Its well-defined structure, characterized by predictable spectroscopic features, allows for reliable identification. The presence of multiple, orthogonally reactive functional groups—a carboxylic acid, an aryl bromide, and a methoxy ether—provides numerous handles for synthetic modification. This guide has provided a robust framework for understanding, synthesizing, and safely handling this compound, empowering researchers to explore its utility in creating novel molecules for pharmaceutical and material science applications.

References

-

Matrix Fine Chemicals. (n.d.). 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0. Retrieved from [Link]

-

PubChemLite. (n.d.). 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3). Retrieved from [Link]

-

Georganics. (n.d.). 3-(5-Bromo-2-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

Alfa Aesar. (2008). Material Safety Data Sheet acc. to OSHA and ANSI. Retrieved from [Link]

-

Aaron Chemicals. (2024). Safety Data Sheet. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(p-Methoxyphenyl)propionic acid. PubChem Compound Database. Retrieved from [Link]

-

Chemical Synthesis Database. (2025). 3-(2-bromo-5-methoxyphenyl)propanoic acid. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-Bromo-5-phenylpentanoic acid. PubChem Compound Database. Retrieved from [Link]

-

NIST. (n.d.). 3-(3-Methoxyphenyl)propanoic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Understanding 3-(2-Methoxyphenyl)propionic Acid. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 3-(m-methoxyphenyl)propionic acid. Retrieved from [Link]

-

NIST. (n.d.). 3-(4-Methoxyphenyl)propionic acid. NIST Chemistry WebBook. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-Bromo-3-phenylpropanoic acid. PubChem Compound Database. Retrieved from [Link]

-

Siddiqui, H. L., et al. (2007). An Efficient Method for the Synthesis of Alkyl 2-(4-Benzoylphenoxy)-2-Methyl. Journal of the Chemical Society of Pakistan, 29(4), 352-356. Retrieved from [Link]

-

mzCloud. (2016). 4-Bromo-2,5-DMA. Retrieved from [Link]

Sources

- 1. PubChemLite - 3-(5-bromo-2-methoxyphenyl)propanoic acid (C10H11BrO3) [pubchemlite.lcsb.uni.lu]

- 2. 3-(5-Bromo-2-methoxyphenyl)propionic acid, 96% [cymitquimica.com]

- 3. 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity | EN [georganics.sk]

- 4. 3-(2-Bromo-5-methoxyphenyl)propanoic acid | CymitQuimica [cymitquimica.com]

- 5. 3-(2-broMo-5-Methoxyphenyl)propanoic acid(66192-02-7) 1H NMR [m.chemicalbook.com]

- 6. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]

- 7. 3-(4-Methoxyphenyl)propionic acid [webbook.nist.gov]

- 8. 3-(5-BROMO-2-METHOXYPHENYL)PROP-2-ENOIC ACID | CAS 40803-53-0 [matrix-fine-chemicals.com]

- 9. prepchem.com [prepchem.com]

- 10. nbinno.com [nbinno.com]

- 11. jcsp.org.pk [jcsp.org.pk]

- 12. chemimpex.com [chemimpex.com]

- 13. fishersci.com [fishersci.com]

- 14. aaronchem.com [aaronchem.com]

- 15. WERCS Studio - Application Error [assets.thermofisher.com]

- 16. echemi.com [echemi.com]

A Technical Guide to the Spectroscopic Characterization of 3-(5-Bromo-2-methoxyphenyl)propanoic acid

Introduction

3-(5-Bromo-2-methoxyphenyl)propanoic acid is a substituted aromatic carboxylic acid with potential applications in organic synthesis and as a building block in the development of pharmaceutical agents. Its chemical structure, characterized by a bromine-substituted methoxy-phenyl ring attached to a propanoic acid moiety, gives rise to a unique spectroscopic fingerprint. A thorough understanding of its spectral characteristics is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This guide provides an in-depth analysis of the expected spectroscopic data for 3-(5-Bromo-2-methoxyphenyl)propanoic acid, including Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). The interpretations provided are based on established principles of spectroscopy and data from analogous structures, offering a robust framework for researchers and drug development professionals.

Molecular Structure and Spectroscopic Correlation

The structural features of 3-(5-Bromo-2-methoxyphenyl)propanoic acid are the key determinants of its spectroscopic properties. The following diagram illustrates the molecule with atom numbering used for spectral assignments.

Caption: Molecular structure of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR Spectroscopy

The proton NMR spectrum of 3-(5-Bromo-2-methoxyphenyl)propanoic acid is expected to show distinct signals for the aromatic protons, the aliphatic chain protons, the methoxy group protons, and the acidic proton of the carboxylic acid.

Table 1: Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10-12 | br s | 1H | -COOH |

| ~7.28 | dd | 1H | Ar-H |

| ~7.22 | d | 1H | Ar-H |

| ~6.70 | d | 1H | Ar-H |

| ~3.85 | s | 3H | -OCH₃ |

| ~2.95 | t | 2H | -CH₂-Ar |

| ~2.68 | t | 2H | -CH₂-COOH |

Interpretation:

-

Aromatic Region (δ 6.7-7.3 ppm): The three aromatic protons are expected to appear as distinct signals due to their different electronic environments. The proton ortho to the methoxy group and meta to the bromine is expected to be the most shielded (lowest ppm), while the proton ortho to the bromine and meta to the propanoic acid chain will be the most deshielded (highest ppm). The coupling patterns (doublets and doublet of doublets) arise from spin-spin coupling with neighboring protons.

-

Aliphatic Region (δ 2.6-3.0 ppm): The two methylene (-CH₂-) groups of the propanoic acid chain will appear as two triplets. The methylene group adjacent to the aromatic ring will be slightly more deshielded than the one adjacent to the carbonyl group.

-

Methoxy Group (δ ~3.85 ppm): The three protons of the methoxy group are equivalent and will appear as a sharp singlet.

-

Carboxylic Acid Proton (δ ~10-12 ppm): The acidic proton of the carboxylic acid is highly deshielded and will appear as a broad singlet. Its chemical shift can be highly variable and is dependent on concentration and solvent.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 2: Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

| ~179 | C=O (Carboxylic Acid) |

| ~156 | Ar-C-OCH₃ |

| ~133 | Ar-C-H |

| ~131 | Ar-C-H |

| ~130 | Ar-C-CH₂ |

| ~115 | Ar-C-Br |

| ~112 | Ar-C-H |

| ~56 | -OCH₃ |

| ~34 | -CH₂-COOH |

| ~25 | -CH₂-Ar |

Interpretation:

-

Carbonyl Carbon (δ ~179 ppm): The carbonyl carbon of the carboxylic acid is significantly deshielded and appears at a characteristic downfield shift.

-

Aromatic Carbons (δ 112-156 ppm): The six aromatic carbons will have distinct chemical shifts. The carbon attached to the electron-donating methoxy group will be the most shielded among the substituted carbons, while the carbon bearing the bromine atom will also have a characteristic shift. The unsubstituted aromatic carbons will appear in the typical aromatic region.

-

Aliphatic Carbons (δ 25-34 ppm): The two methylene carbons of the propanoic acid chain will have distinct signals in the aliphatic region.

-

Methoxy Carbon (δ ~56 ppm): The carbon of the methoxy group will appear at a characteristic upfield shift.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Functional Group |

| 2500-3300 | Broad | O-H stretch (Carboxylic Acid) |

| ~1700 | Strong, Sharp | C=O stretch (Carboxylic Acid) |

| ~1600, ~1480 | Medium | C=C stretch (Aromatic Ring) |

| ~1250 | Strong | C-O stretch (Aryl Ether) |

| ~1100 | Medium | C-O stretch (Carboxylic Acid) |

| ~800-880 | Strong | C-H bend (Aromatic, out-of-plane) |

| ~550-650 | Medium | C-Br stretch |

Interpretation:

-

The broad absorption band in the region of 2500-3300 cm⁻¹ is a hallmark of the O-H stretching vibration of a hydrogen-bonded carboxylic acid.

-

A strong, sharp peak around 1700 cm⁻¹ is characteristic of the C=O stretching vibration of the carboxylic acid carbonyl group.

-

The absorptions in the 1480-1600 cm⁻¹ region are due to the C=C stretching vibrations within the aromatic ring.

-

A strong band around 1250 cm⁻¹ is indicative of the asymmetric C-O stretching of the aryl ether (methoxy group).

-

The presence of a C-Br bond is expected to give rise to a medium intensity absorption in the lower frequency region of the spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(5-Bromo-2-methoxyphenyl)propanoic acid (C₁₀H₁₁BrO₃), the molecular weight is approximately 258.0 g/mol for the ⁷⁹Br isotope and 260.0 g/mol for the ⁸¹Br isotope.

Predicted Mass Spectral Data:

-

Molecular Ion Peak (M⁺): A characteristic pair of peaks of nearly equal intensity will be observed at m/z 258 and 260, corresponding to the presence of the bromine isotopes (⁷⁹Br and ⁸¹Br). This isotopic signature is a key identifier for bromine-containing compounds.

-

Major Fragmentation Pathways:

-

Loss of the carboxylic acid group (-COOH): A significant fragment would be observed at m/z 213/215, corresponding to the loss of a 45 Da fragment.

-

Loss of the propanoic acid chain: Cleavage of the bond between the aromatic ring and the propanoic acid chain can lead to fragments corresponding to the substituted phenyl ring.

-

McLafferty Rearrangement: While less common for aromatic carboxylic acids, a McLafferty rearrangement could potentially occur, leading to specific fragmentation patterns.

-

Caption: Predicted major fragmentation pathways for 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data discussed.

NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube.

-

Instrumentation: Use a high-field NMR spectrometer (e.g., 500 MHz).

-

¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Set the spectral width to cover the expected range of chemical shifts (~ -1 to 13 ppm).

-

¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. Set the spectral width to cover the expected range of chemical shifts (~0 to 200 ppm).

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

IR Spectroscopy

-

Sample Preparation: For a solid sample, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr powder and pressing it into a thin disk.

-

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

-

Acquisition: Record the spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol or acetonitrile).

-

Instrumentation: Use a mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Impact - EI).

-

Acquisition: Introduce the sample into the mass spectrometer. For ESI, the sample is infused directly or via an LC system. For EI, the sample is introduced via a direct insertion probe or a GC system. Acquire the mass spectrum over a suitable m/z range.

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to deduce the structure of the fragments.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive spectroscopic profile of 3-(5-Bromo-2-methoxyphenyl)propanoic acid. The predicted data and interpretations in this guide serve as a valuable resource for the identification and characterization of this compound in research and development settings. It is imperative to compare experimentally obtained data with these predictions to confirm the structure and purity of the synthesized material.

References

-

PubChem - National Center for Biotechnology Information. 3-(5-bromo-2-methoxyphenyl)propanoic acid. [Link][1]

-

Georganics. 3-(5-Bromo-2-methoxyphenyl)propanoic acid - High purity. [Link][2]

Sources

solubility profile of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in common solvents

An In-depth Technical Guide to the Solubility Profile of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

Introduction

3-(5-Bromo-2-methoxyphenyl)propanoic acid is an organic compound with potential applications in pharmaceutical and chemical synthesis. A thorough understanding of its solubility profile in various common solvents is a critical prerequisite for its effective use in drug discovery, formulation development, and process chemistry.[1][2] Solubility dictates the bioavailability of a potential drug candidate, influences the choice of reaction media, and is fundamental to the design of purification and crystallization protocols.[2][3]

This technical guide provides a comprehensive overview of the physicochemical properties of 3-(5-Bromo-2-methoxyphenyl)propanoic acid and presents a detailed, field-proven methodology for the experimental determination of its solubility profile. The protocols described herein are designed to ensure thermodynamic equilibrium and generate accurate, reproducible data for researchers, scientists, and drug development professionals.

Physicochemical Properties of 3-(5-Bromo-2-methoxyphenyl)propanoic Acid

A precise understanding of the compound's physicochemical properties is essential for predicting its solubility behavior. While experimental data for this specific molecule is not widely available, we can estimate key parameters based on its structure and data from analogous compounds.

Chemical Structure:

-

Compound Name: 3-(5-Bromo-2-methoxyphenyl)propanoic acid

-

Molecular Formula: C₁₀H₁₁BrO₃[4]

-

Molecular Weight: 259.1 g/mol [4]

-

Appearance: Expected to be a white to off-white crystalline solid.[4]

Estimated Physicochemical Parameters:

| Property | Estimated Value | Rationale and Influencing Factors |

| Melting Point (°C) | 110 - 130 | The presence of a carboxylic acid group allows for strong hydrogen bonding, leading to a relatively high melting point for a molecule of this size. The rigid aromatic ring and the heavy bromine atom also contribute to a stable crystal lattice. |

| pKa | ~4.0 | The carboxylic acid moiety is the primary acidic functional group. The pKa of benzoic acid is approximately 4.2. The electron-withdrawing effect of the bromine atom is expected to slightly increase the acidity (lower the pKa), while the electron-donating methoxy group might slightly decrease it. The overall effect is a pKa value close to that of other substituted benzoic acids.[6][7] |

| logP (Octanol-Water Partition Coefficient) | 2.5 - 3.5 | The molecule possesses both hydrophobic (brominated aromatic ring) and hydrophilic (carboxylic acid) regions. The bromine atom and the benzene ring significantly contribute to lipophilicity.[8] The methoxy group has a smaller contribution. The carboxylic acid group, when unionized, contributes to some polarity but is less dominant than the large nonpolar surface area. A positive logP value indicates a preference for the lipid phase over the aqueous phase.[9] |

Predicted Qualitative Solubility Profile

The principle of "like dissolves like" provides a foundational basis for predicting the qualitative solubility of 3-(5-Bromo-2-methoxyphenyl)propanoic acid in various common solvents.[1]

| Solvent Class | Solvent Example | Predicted Solubility | Rationale |

| Polar Protic | Water | Sparingly Soluble to Insoluble | The large, non-polar brominated aromatic ring significantly reduces water solubility.[1] While the carboxylic acid can form hydrogen bonds with water, the overall hydrophobic character of the molecule is expected to dominate.[3][10][11] |

| Methanol, Ethanol | Soluble | The alcohol's hydroxyl group can act as both a hydrogen bond donor and acceptor, interacting favorably with the carboxylic acid group. The alkyl portion of the alcohol can solvate the non-polar parts of the molecule. | |

| Polar Aprotic | Dimethyl Sulfoxide (DMSO) | Soluble | DMSO is a strong hydrogen bond acceptor and a highly polar solvent capable of dissolving a wide range of compounds, including those with both polar and non-polar functionalities. |

| Acetone, Acetonitrile | Moderately Soluble | These solvents are polar enough to interact with the carboxylic acid group but are less effective at solvating the non-polar aromatic ring compared to alcohols or DMSO. | |

| Nonpolar | Hexane, Toluene | Sparingly Soluble to Insoluble | The highly polar carboxylic acid group is not well-solvated by nonpolar solvents, leading to poor solubility despite the non-polar nature of the bromophenyl group.[1] |

| Chlorinated | Dichloromethane (DCM), Chloroform | Moderately Soluble | These solvents have a moderate polarity and can interact with the non-polar parts of the molecule while offering some interaction with the polar carboxylic acid group. |

Experimental Determination of Thermodynamic Solubility

To obtain precise and reliable solubility data, an experimental approach is necessary. The shake-flask method is widely regarded as the "gold standard" for determining thermodynamic (equilibrium) solubility due to its ability to ensure that a true equilibrium is reached between the dissolved and undissolved solute.[3][6]

Rationale for the Shake-Flask Method

The core principle of this method is to create a saturated solution by agitating an excess of the solid compound in the solvent of interest for a prolonged period. This ensures that the solvent is fully saturated with the solute and that the system has reached thermodynamic equilibrium. After equilibration, the undissolved solid is separated, and the concentration of the dissolved compound in the supernatant is quantified using a suitable analytical technique, typically High-Performance Liquid Chromatography (HPLC).[3][6]

Experimental Workflow

The following diagram outlines the comprehensive workflow for the determination of the solubility of 3-(5-Bromo-2-methoxyphenyl)propanoic acid.

Caption: Experimental workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials and Equipment:

-

3-(5-Bromo-2-methoxyphenyl)propanoic acid (solid form)

-

Selected solvents (HPLC grade)

-

Analytical balance

-

Glass vials with PTFE-lined screw caps

-

Orbital shaker or incubator with agitation capabilities

-

Constant temperature incubator or water bath

-

Centrifuge

-

Syringes and 0.22 µm syringe filters (e.g., PTFE, PVDF)

-

Volumetric flasks and pipettes

-

HPLC system with a UV detector

-

C18 HPLC column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

-

Preparation of the Slurry:

-

Add an excess amount of 3-(5-Bromo-2-methoxyphenyl)propanoic acid to a glass vial. An amount that is at least double the expected solubility is recommended to ensure saturation.

-

Accurately add a known volume of the desired solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C for room temperature solubility or 37 °C for physiological relevance).

-

Agitate the vials at a consistent speed (e.g., 150-250 rpm) for a period of 24 to 72 hours.[11] A 48-hour period is often sufficient, but longer times may be necessary for poorly soluble compounds to reach equilibrium.[2]

-

After the equilibration period, visually inspect each vial to confirm that an excess of undissolved solid remains. This is crucial for verifying that the solution is indeed saturated.

-

-

Phase Separation:

-

Allow the vials to stand undisturbed at the equilibration temperature for a short period to allow for sedimentation of the larger particles.

-

To effectively separate the fine, suspended particles, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).

-

Carefully aspirate the clear supernatant using a syringe.

-

Immediately filter the supernatant through a 0.22 µm syringe filter into a clean vial for analysis. This step removes any remaining undissolved microparticles that could interfere with the analysis.

-

-

Quantification by HPLC-UV:

-

Method Development: Develop a reverse-phase HPLC method capable of resolving and quantifying 3-(5-Bromo-2-methoxyphenyl)propanoic acid. A typical starting point would be a C18 column with a mobile phase consisting of a mixture of acetonitrile and water (with 0.1% formic acid). The UV detection wavelength should be set at the λmax of the compound.

-

Calibration Curve: Prepare a series of standard solutions of 3-(5-Bromo-2-methoxyphenyl)propanoic acid of known concentrations in the mobile phase or a suitable solvent. Inject these standards into the HPLC system to generate a calibration curve of peak area versus concentration.

-

Sample Analysis: Dilute the filtered sample solutions as necessary to fall within the linear range of the calibration curve.

-

Inject the prepared samples into the HPLC system and record the peak areas.

-